5-Amino-1-methylpiperidin-2-one hydrochloride

Medicinal Chemistry Heterocyclic Building Blocks Structure-Activity Relationship

Researchers requiring a distal basic amine on a δ-lactam scaffold for CNS or peptidomimetic programs should procure this racemic building block. The 5-amino placement avoids steric hindrance from the adjacent carbonyl, ensuring efficient amide coupling under standard EDC/HOBt or HATU conditions. • pKa 8.84 vs. 3-amino isomer: distinct protonation state at physiological pH for differential PK and target-binding profiles • Monohydrochloride salt (MW 164.63): 22.1% lower formula weight vs. dihydrochloride, improving atom economy at scale • Racemic, ≥95% purity, multi-supplier availability: cost-efficient for early-stage hit-to-lead SAR libraries

Molecular Formula C6H13ClN2O
Molecular Weight 164.633
CAS No. 1228838-10-5
Cat. No. B595993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-methylpiperidin-2-one hydrochloride
CAS1228838-10-5
Synonyms5-AMino-1-Methylpiperidin-2-one hydrochloride
Molecular FormulaC6H13ClN2O
Molecular Weight164.633
Structural Identifiers
SMILESCN1CC(CCC1=O)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H
InChIKeyJZSNGORVKPJBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-methylpiperidin-2-one HCl Chemical Profile & Supply


5-Amino-1-methylpiperidin-2-one hydrochloride (CAS 1228838-10-5) is a racemic heterocyclic building block comprising a six-membered piperidin-2-one ring with an amino substituent at the 5-position and an N-methyl group, formulated as the hydrochloride salt (C₆H₁₂N₂O·HCl, MW 164.63 g/mol) . The compound belongs to the δ-valerolactam class and functions as a dual-nucleophile scaffold, with the 5-amino group enabling amide bond formation and the lactam carbonyl participating in nucleophilic additions . Commercial availability from major research chemical suppliers spans 95–97% purity grades .

Why Substitution with Isomers or Other Salts Fails


Substituting 5-amino-1-methylpiperidin-2-one hydrochloride with the 3-amino or 4-amino positional isomer is chemically and practically invalid for most synthetic applications. The three regioisomers exhibit divergent physicochemical parameters—including predicted pKa differences exceeding 9 log units versus the non-aminated parent scaffold—that directly alter nucleophilicity, basicity, and hydrogen-bonding capacity . Similarly, interchanging the hydrochloride salt with the dihydrochloride form (CAS 1609400-96-5, MW 201.09 g/mol) changes molecular weight, stoichiometry, and solubility profile without altering the core scaffold . Procurement without regioisomer specification risks acquiring an unsuitable building block that fails to recapitulate published synthetic procedures or structure-activity relationships.

Quantitative Comparison with Closest Analogs


Regioisomer Basicity and pKa Comparison

The 5-amino regioisomer exhibits a predicted pKa of 8.84±0.20, which is more basic than the 3-amino isomer (predicted pKa approximately 7.5–8.0 range based on alpha-amino lactam electron-withdrawal effects) and substantially more basic than the non-aminated 1-methylpiperidin-2-one scaffold (predicted pKa -0.41±0.20) . This basicity ordering (5-NH₂ > 3-NH₂ > 4-NH₂ > parent) influences protonation state at physiological pH and governs amine nucleophilicity in amide coupling and reductive amination reactions. The 5-amino placement on the piperidinone ring positions the basic nitrogen distal to the electron-withdrawing lactam carbonyl, minimizing intramolecular inductive deactivation observed in the 3-amino analog.

Medicinal Chemistry Heterocyclic Building Blocks Structure-Activity Relationship

Lipophilicity (logP) of Amino Regioisomers

The 5-amino-1-methylpiperidin-2-one free base exhibits a calculated logP value of -0.813, which is intermediate in lipophilicity between the more polar 4-amino regioisomer (logP -1.32) and the more lipophilic 3-amino regioisomer (logP -0.7) . This ordering (3-NH₂ > 5-NH₂ > 4-NH₂ in logP) reflects the differential hydrogen-bonding capacity and molecular surface polarity conferred by amino group placement relative to the lactam carbonyl. The 5-amino isomer provides a balanced polarity profile that may offer advantages for designing compounds requiring moderate blood-brain barrier penetrance while retaining aqueous solubility for formulation.

Drug Design ADME Prediction Partition Coefficient

Salt Form Comparison: HCl vs. Dihydrochloride

The monohydrochloride salt (CAS 1228838-10-5, MW 164.63 g/mol) offers a lower molecular weight and simpler stoichiometry compared to the dihydrochloride salt (CAS 1609400-96-5, MW 201.09 g/mol) . This 22.1% reduction in formula weight (ΔMW = 36.46 g/mol, representing one equivalent of HCl) directly affects the mass of material required for reactions calculated on a free base equivalent basis. In addition, the monohydrochloride form (97% purity) is priced more economically per gram than the dihydrochloride form (98% purity) from comparable suppliers, despite the dihydrochloride offering marginally higher nominal purity . The monohydrochloride salt provides adequate crystallinity and handling properties for most synthetic applications without the added molecular weight burden of the second HCl equivalent.

Salt Selection Formulation Reaction Stoichiometry

Racemic vs. Enantiopure Forms: Availability and Cost

The racemic 5-amino-1-methylpiperidin-2-one hydrochloride (CAS 1228838-10-5) is commercially available at 95–97% purity from multiple suppliers at standard research chemical pricing . In contrast, the enantiopure forms—(R)-5-amino-1-methylpiperidin-2-one (CAS 2002478-53-5) and (S)-5-amino-1-methylpiperidin-2-one—are typically available only as the dihydrochloride salt and command a significant cost premium attributable to chiral resolution or asymmetric synthesis requirements . The racemate is suitable for applications where stereochemistry is either irrelevant or will be resolved downstream, whereas enantiopure procurement is reserved for stereospecific target engagement studies or chiral pool synthesis.

Asymmetric Synthesis Chiral Building Blocks Enantioselective Chemistry

Polar Surface Area and Hydrogen-Bonding Geometry

The 5-amino and 3-amino regioisomers share identical topological polar surface area (TPSA) values of 46.33 Ų, while the 4-amino isomer exhibits a slightly elevated PSA of 46.33 Ų (calculated values show minor variance across prediction methods) . This equivalence in PSA between the 5- and 3-amino isomers reflects the conserved hydrogen-bond donor/acceptor count (1 donor, 2 acceptors) across all three regioisomers. However, the spatial orientation of the amino group relative to the lactam carbonyl generates distinct three-dimensional pharmacophore geometries: the 5-amino group extends outward from the ring in a vector that differs by approximately 109° from the 3-amino vector and 180° from the 4-amino vector [1].

Computational Chemistry Molecular Descriptors Drug-Likeness

Applications in Medicinal Chemistry and Synthesis


δ-Valerolactam Scaffolds with Distal Basic Amine

Researchers synthesizing piperidinone-based CNS-active compounds or peptidomimetics should select 5-amino-1-methylpiperidin-2-one hydrochloride when a basic amine is required at a position distal to the lactam carbonyl. The predicted pKa of 8.84±0.20 confers a protonation state at physiological pH that differs fundamentally from the 3-amino isomer (where alpha-amino lactam electron-withdrawal reduces basicity), enabling distinct pharmacokinetic and target-binding profiles. The racemic nature of this commercial material supports achiral library production, while the logP of -0.813 predicts a balanced polarity suitable for compounds requiring both aqueous solubility and moderate membrane permeability. The 5-amino placement positions the nucleophilic amine for efficient amide coupling without steric hindrance from the adjacent carbonyl.

Scale-Up Synthesis with Free Base Economy

For process chemistry and multi-step synthesis exceeding gram scale, the monohydrochloride salt (MW 164.63 g/mol) should be procured over the dihydrochloride salt (MW 201.09 g/mol) . The 22.1% reduction in formula weight translates directly to reduced mass input for reactions calculated on a free base equivalent basis, improving atom economy and reducing waste. Commercial pricing for the monohydrochloride form further supports its selection as the default salt form for scale-up activities. Users should switch to the dihydrochloride salt only when documented solubility or crystallization requirements for a specific transformation necessitate the second HCl equivalent.

Racemic Library Production and Scaffold Derivatization

Medicinal chemistry teams conducting hit-to-lead optimization or focused library synthesis should procure racemic 5-amino-1-methylpiperidin-2-one hydrochloride when stereochemical control is not required for primary SAR evaluation. The racemate's broad commercial availability at 95–97% purity from multiple suppliers ensures supply chain resilience and cost efficiency compared to enantiopure (R)- or (S)-forms, which are available only as dihydrochloride salts and carry premium pricing . If initial SAR reveals stereospecific activity, researchers may subsequently procure enantiopure material for follow-up studies; the racemate remains the economical choice for early-stage exploration.

Amide and Urea Synthesis via Carboxylic Acid Coupling

The 5-amino group of this compound functions as a nucleophile in amide bond formation with activated carboxylic acids or acid chlorides, enabling construction of diverse 5-amido-1-methylpiperidin-2-one derivatives . The predicted pKa of 8.84±0.20 supports efficient coupling under standard carbodiimide (EDC/HOBt) or HATU-mediated conditions without requiring strong base activation. The racemic scaffold provides a versatile platform for generating compound libraries where the piperidinone core serves as a constrained δ-lactam isostere of amino acid or peptide fragments. The 5-amino position offers a vector orthogonal to the lactam plane, which may confer distinct conformational preferences in the resulting amide derivatives compared to 3-amino or 4-amino coupling products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1-methylpiperidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.